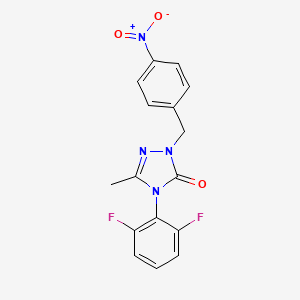
4-(2,6-difluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,6-difluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C16H12F2N4O3 and its molecular weight is 346.294. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(2,6-Difluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative that has garnered attention due to its potential biological activities. Triazole compounds are known for their diverse pharmacological effects, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.
- Molecular Formula : C16H12F2N4O3
- Molecular Weight : 346.288 g/mol
- CAS Number : [Not provided in the search results]
Triazole derivatives typically exert their biological effects through various mechanisms:
- Enzyme Inhibition : Many triazoles act as inhibitors of enzymes involved in critical metabolic pathways.
- Receptor Interaction : They can interact with specific receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Escherichia coli | Bactericidal |
| Klebsiella pneumoniae | Bactericidal |
| Pseudomonas aeruginosa | Bactericidal |
| Staphylococcus aureus | Bactericidal |
| Candida albicans | Antifungal |
The presence of the nitro group and difluorophenyl moiety enhances the compound's ability to disrupt bacterial cell walls and inhibit growth .
Antifungal Activity
Triazole compounds are particularly noted for their antifungal properties. The compound has been evaluated for its activity against fungal pathogens, with promising results indicating inhibition of growth at minimal inhibitory concentrations (MIC) as low as 1 mg/ml .
Study 1: In Vivo Metabolism
A study conducted on a related triazole derivative demonstrated its metabolic pathway in vivo. Male Wistar rats were administered a dose of 4 mg, and blood samples were collected at various intervals to analyze the pharmacokinetics and metabolites via HPLC. This study provides insights into how modifications in the triazole structure influence metabolic stability and efficacy .
Study 2: Synthesis and Biological Evaluation
Another research effort focused on synthesizing various triazole derivatives, including the target compound. The synthesized compounds were subjected to biological evaluations that highlighted their interactions with enzymes and potential therapeutic applications in treating infections caused by resistant bacterial strains .
科学研究应用
Overview
4-(2,6-Difluorophenyl)-5-methyl-2-(4-nitrobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound with diverse applications in medicinal chemistry and agrochemicals. Its unique molecular structure allows it to interact with biological systems in various ways, making it a subject of interest for researchers in pharmacology and agricultural sciences.
Medicinal Applications
-
Antimicrobial Activity :
- Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various pathogens, demonstrating effectiveness against bacteria and fungi. For instance, studies have shown that similar triazole compounds possess activity against Mycobacterium species, suggesting potential applications in treating tuberculosis .
-
Anticancer Potential :
- The compound's structural features allow it to be evaluated for anticancer activity. Triazole derivatives have been linked to antiproliferative effects in cancer cell lines. In vitro studies have shown that modifications to the triazole ring can enhance activity against specific cancer types, indicating that this compound may also exhibit similar properties .
-
Bioisosterism :
- The incorporation of triazole rings as bioisosteres in drug design has been explored due to their ability to mimic amide bonds while enhancing pharmacological profiles. This compound's structure allows it to serve as a potential bioisostere for various drug candidates, potentially improving their efficacy and safety profiles .
Agrochemical Applications
- Herbicidal Activity :
- Fungicidal Properties :
Case Studies
- Antimicrobial Testing :
-
Cancer Cell Line Studies :
- In an experimental setup evaluating the anticancer effects of triazole derivatives on HeLa cells (human cervical carcinoma), modifications to the triazole structure led to enhanced cytotoxicity compared to parent compounds. This suggests that the specific substitutions present in this compound could similarly influence its anticancer efficacy .
属性
IUPAC Name |
4-(2,6-difluorophenyl)-5-methyl-2-[(4-nitrophenyl)methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O3/c1-10-19-20(9-11-5-7-12(8-6-11)22(24)25)16(23)21(10)15-13(17)3-2-4-14(15)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZKQBDXWSEHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=C(C=CC=C2F)F)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













